Boc-(S)-alpha-allyl-proline

Catalog No.
S760571
CAS No.
706806-59-9
M.F
C13H21NO4
M. Wt
255.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-(S)-alpha-allyl-proline

CAS Number

706806-59-9

Product Name

Boc-(S)-alpha-allyl-proline

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1

InChI Key

ZTMLHNDSVVOEEH-CYBMUJFWSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC=C)C(=O)O

Peptide Synthesis:

  • Chiral Building Block: Boc-(S)-alpha-allyl-proline is a chiral molecule, meaning it has a non-superimposable mirror image. This specific form, denoted by "(S)", ensures the proper three-dimensional structure of the resulting peptide.
  • Introducing Allylic Functionality: The allyl group (CH2CH=CH2) present in the molecule allows for further chemical modifications, introducing diverse functionalities and enhancing the properties of the final peptide . This versatility makes it a crucial tool in designing peptides with specific activities and functions.

Peptidomimetics:

  • Mimicking Natural Peptides: Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides. Boc-(S)-alpha-allyl-proline plays a role in creating peptidomimetics with improved stability, cell permeability, and target specificity compared to natural peptides . This allows researchers to develop potential drug candidates with better therapeutic profiles.

Foldamers:

  • Non-natural Oligomers: Foldamers are synthetic molecules that fold into specific three-dimensional structures, similar to proteins. Boc-(S)-alpha-allyl-proline can be incorporated into the design of foldamers due to its unique structural properties, allowing researchers to explore novel materials with potential applications in areas like drug delivery, molecular recognition, and diagnostics .
  • Boc-(S)-alpha-allyl-proline is a derivative of the amino acid proline. It contains an allyl group (CH2=CH-CH2) attached to the alpha carbon and a Boc (tert-butoxycarbonyl) protecting group on the amino nitrogen [].
  • This compound is typically obtained commercially [, ].
  • Its significance lies in its role as a building block for the synthesis of peptides containing the unnatural amino acid (S)-allylproline. These peptides can have diverse applications in drug discovery and material science.

Molecular Structure Analysis

  • The key features of Boc-(S)-alpha-allyl-proline's structure include:
    • A five-membered ring (pyrrolidine) common to proline, containing the nitrogen atom [].
    • An allyl group attached to the alpha carbon adjacent to the nitrogen, introducing a site for potential chemical modifications [].
    • A Boc protecting group on the amino nitrogen, which prevents unwanted reactions during peptide synthesis but can be selectively removed later [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis of Boc-(S)-alpha-allyl-proline is not readily available in public scientific literature, as it likely involves proprietary methods. However, related publications describe the synthesis of similar protected allylproline derivatives [].
  • Peptide chain incorporation: Boc-(S)-alpha-allyl-proline can be incorporated into a peptide chain using standard peptide coupling reactions. The Boc group is removed under acidic conditions to reveal the free amine, which then reacts with the C-terminus of another amino acid to form the peptide bond.

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of Boc-(S)-alpha-allyl-proline is not widely available in public sources.
  • However, as a general rule, protected amino acids like this tend to be white crystalline solids with moderate solubility in organic solvents like dichloromethane and dimethylformamide.

Mechanism of Action (Not Applicable)

Boc-(S)-alpha-allyl-proline itself doesn't have a specific mechanism of action. It serves as a building block for peptides, which can then have various functionalities depending on the sequence and the side chains involved.

  • No specific information on the toxicity of Boc-(S)-alpha-allyl-proline is found in readily available scientific literature. However, as a general precaution, it's advisable to handle all chemicals with gloves and proper ventilation.
, including:

  • Alkylation Reactions: The allyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the proline backbone.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amino acid, which can then participate in peptide synthesis or other transformations .
  • Cyclization: The compound can be involved in cyclization reactions, forming cyclic structures that may exhibit enhanced biological activity .

Boc-(S)-alpha-allyl-proline has been studied for its biological properties. It acts as a scaffold for developing bioactive molecules and has shown potential in:

  • Antiviral Activity: Proline derivatives are often explored for their ability to inhibit viral replication. For example, Boc-(S)-alpha-allyl-proline has been utilized in synthesizing compounds with antiviral properties .
  • Enzyme Inhibition: Certain derivatives of proline are known to act as inhibitors for various enzymes, potentially serving therapeutic roles in treating diseases .

The synthesis of Boc-(S)-alpha-allyl-proline typically involves several steps:

  • Protection of Proline: The nitrogen of proline is protected using the Boc group through reaction with di-tert-butyl dicarbonate under basic conditions.
  • Allylation: The protected proline is then subjected to allylation using suitable reagents, such as allyl bromide or allyl chloride, often in the presence of a base like sodium hydride .
  • Purification: The product is purified using standard techniques such as column chromatography to isolate Boc-(S)-alpha-allyl-proline.

Boc-(S)-alpha-allyl-proline is primarily used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins due to its stable protective group and reactive side chain.
  • Drug Development: Its structural features make it a candidate for developing new pharmaceuticals, particularly those targeting viral infections or metabolic disorders .
  • Bioconjugation: The compound can be used in bioconjugation strategies to attach biomolecules to surfaces or other drugs.

Boc-(S)-alpha-allyl-proline shares structural features with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Boc-ProlineProline with Boc protectionStandard amino acid; lacks allylic functionality
Boc-(S)-4-methylprolineMethyl substitution on the 4-positionDifferent substitution pattern affecting reactivity
Boc-(R)-alpha-amino acidGeneral amino acid structureLacks the allylic group; broader applications
Boc-(S)-beta-alanineBeta position amino acidDifferent position of amino group affects properties

Boc-(S)-alpha-allyl-proline stands out due to its unique allylic substitution, which provides distinct reactivity patterns not found in other proline derivatives.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-(S)-alpha-allyl-proline

Dates

Modify: 2023-08-15

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